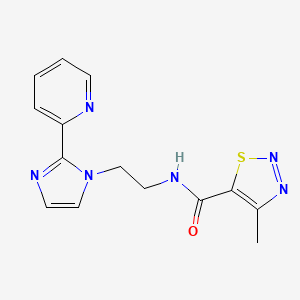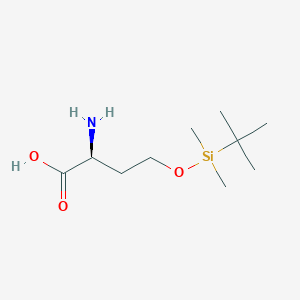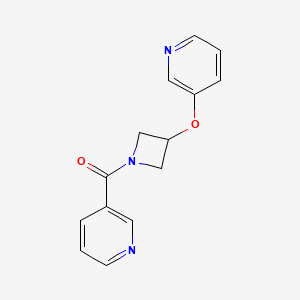
4-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N6OS and its molecular weight is 314.37. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Activity
Research has shown that derivatives of thiadiazole, a core structure related to the specified compound, exhibit significant antimycobacterial activity. This is particularly relevant in the context of Mycobacterium tuberculosis, the causative agent of tuberculosis, where new therapeutic agents are constantly sought due to the emergence of drug-resistant strains. For example, thiazole-aminopiperidine hybrids have been designed as novel inhibitors against Mycobacterium tuberculosis GyrB, demonstrating promising activity in vitro (Jeankumar et al., 2013). Similarly, substituted isosteres of pyridine- and pyrazinecarboxylic acids have been synthesized and tested against Mycobacterium tuberculosis, showing varying degrees of potency, indicating the potential for structural optimization to enhance activity (Gezginci et al., 1998).
Anticancer Applications
Compounds related to the specified chemical structure have been explored for their potential anticancer activity. Novel pyrazolopyrimidines derivatives, for instance, have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showing promising results in inhibiting cell growth in cancer cell lines (Rahmouni et al., 2016). This demonstrates the versatility of the core structure in addressing various mechanisms implicated in cancer progression.
Chemical Synthesis and Methodology Development
The specified compound also falls within the realm of chemical synthesis and methodology development, where researchers aim to develop novel synthetic routes or improve existing ones for better efficiency or to access new chemical entities. For example, new routes to antitumor drugs like temozolomide, which share structural motifs with the specified compound, have been explored, highlighting the importance of these structures in medicinal chemistry (Wang et al., 1997).
Propiedades
IUPAC Name |
4-methyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-10-12(22-19-18-10)14(21)17-7-9-20-8-6-16-13(20)11-4-2-3-5-15-11/h2-6,8H,7,9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZSRGFDVMOHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2428245.png)




![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1-naphthamide hydrochloride](/img/structure/B2428252.png)



![tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2428261.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2428263.png)
![N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2428264.png)

![4-Methoxy-3-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2428267.png)